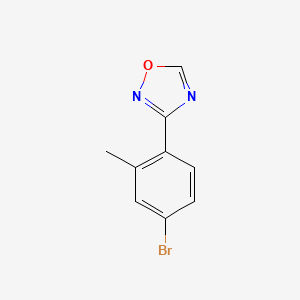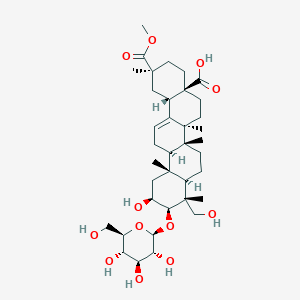
Esculentoside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esculentoside D is a triterpene saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Esculentoside D can be isolated from the roots of Radix phytolaccae using high-speed countercurrent chromatography coupled with evaporative light scattering detection. The separation is performed with an optimized two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) using the lower phase as the mobile phase at a flow rate of 1.5 ml/min .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process includes bioguided fractionation and isolation using various solvent extracts, followed by purification through techniques such as high-speed countercurrent chromatography .
化学反应分析
Types of Reactions: Esculentoside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of deoxygenated compounds .
科学研究应用
Esculentoside D has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference standard and a synthetic precursor compound. It is also utilized in the study of triterpene saponins and their derivatives .
Biology: In biological research, this compound is studied for its anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has shown potential in protecting against acute kidney injury and other inflammatory conditions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its ability to inhibit the proliferation and migration of cancer cells. It has shown promise in the treatment of colorectal cancer and other malignancies .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of natural health products and supplements .
作用机制
The mechanism of action of Esculentoside D involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of immune response, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in inflammatory responses and cell survival . Additionally, it modulates the expression of key proteins involved in oxidative stress and apoptosis, such as Bcl-2, Bax, and caspase-3 .
相似化合物的比较
- Esculentoside A
- Esculentoside B
- Esculentoside C
- Esculentoside H
- Jaligonic acid B
- Jaligonic acid
Uniqueness: What sets Esculentoside D apart from its similar compounds is its specific biological activity and the unique structural modifications that contribute to its therapeutic potential. For instance, this compound has shown distinct anti-cancer properties that make it a valuable compound for further research and development .
属性
分子式 |
C37H58O12 |
|---|---|
分子量 |
694.8 g/mol |
IUPAC 名称 |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1 |
InChI 键 |
OHDFISPWADYJIW-ZKVNBNTASA-N |
手性 SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
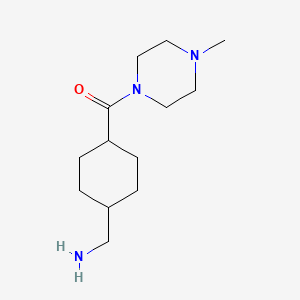
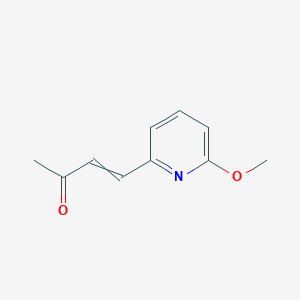

![4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline](/img/structure/B15146774.png)
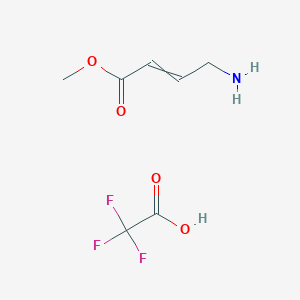
![N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine](/img/structure/B15146785.png)
![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
![1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B15146819.png)

![Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15146837.png)
